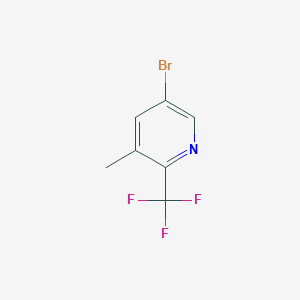

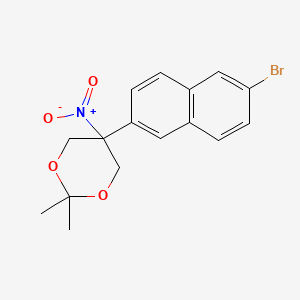

![molecular formula C10H10N2O3 B1374860 6-氨基苯并[d]异恶唑-3-羧酸乙酯 CAS No. 932702-23-3](/img/structure/B1374860.png)

6-氨基苯并[d]异恶唑-3-羧酸乙酯

货号 B1374860

CAS 编号:

932702-23-3

分子量: 206.2 g/mol

InChI 键: ABHHOWURTXVLBH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

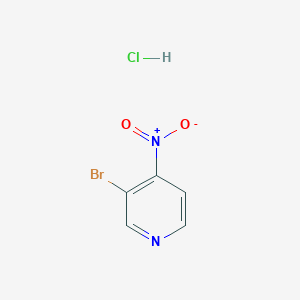

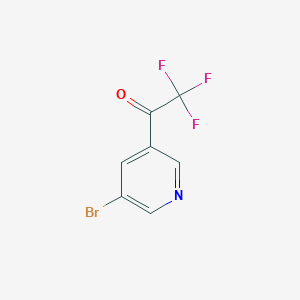

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate, also known as EAIB, is a chemical compound that has recently gained attention due to its potential applications in various fields of research and industry. It has a molecular formula of C10H10N2O3 .

Molecular Structure Analysis

The molecular structure of Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate consists of an isoxazole ring attached to a benzene ring, with an ethyl ester and an amino group attached to the benzene ring .Physical And Chemical Properties Analysis

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate has a predicted boiling point of 385.7±22.0 °C and a predicted pKa of 1.54±0.10 . Its density is 1.319 .科学研究应用

新化合物的合成

- 2-氨基苯并[d]噻唑-6-羧酸乙酯用于合成新的哌啶取代的苯并噻唑衍生物。这些化合物显示出有希望的抗菌和抗真菌活性 (Shafi、Rajesh 和 Senthilkumar,2021)。

化学转化和光学性质

- 该化合物经历各种化学转化,从而产生具有潜在生物活性的多种衍生物。使用光致发光光谱探索这些化合物的な光学性质 (Abignente 等人,1983)。

光异构化研究

- 6-氨基苯并[d]异恶唑-3-羧酸乙酯衍生物经历光异构化,这是一种在光照下发生结构变化的过程。研究这种现象是为了了解该化合物在不同条件下的行为 (Pazdera 等人,1997)。

工业过程中防腐蚀

- 某些衍生物,例如 6-氨基-3-甲基-4-(对甲苯基)-2,4-二氢吡喃并[2,3,C]吡唑-5-羧酸乙酯,可作为低碳钢的有效缓蚀剂,可用于工业酸洗工艺。这些衍生物显示出高效率,并在金属表面形成保护性吸附膜 (Dohare 等人,2017)。

神经保护特性

- ITH4012,5-氨基-6,7,8,9-四氢-2-甲基-4-苯基苯并[1,8]萘啶-3-羧酸乙酯的衍生物,已显示出神经保护特性,并具有作为钙促进剂的潜力,有利于减少由各种化合物诱导的细胞死亡 (Orozco 等人,2004)。

多态和溶剂化物结构研究

- 对 WIN 61893 类似物(一种相关化合物)的乙酯和羧酸衍生物的多态和溶剂化物结构的研究,增强了对它们在不同溶液中的稳定性和行为的理解 (Salorinne 等人,2014)。

属性

IUPAC Name |

ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHHOWURTXVLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723363 | |

| Record name | Ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-aminobenzo[d]isoxazole-3-carboxylate | |

CAS RN |

932702-23-3 | |

| Record name | Ethyl 6-amino-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

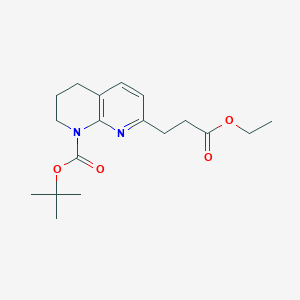

Synthesis routes and methods I

Procedure details

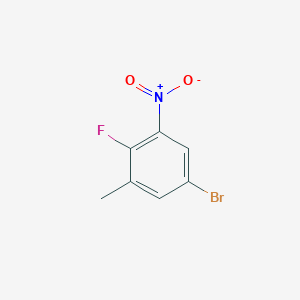

Ethyl 6-nitrobenzo[d]isoxazole-3-carboxylate (12.7 mmol), iron (53.6 mmol), and ammonium chloride (56.1 mmol) were combined and diluted with ethanol (150 mL) and water (20 mL). The resulting suspension was heated at reflux, with vigorous stirring, for 2 h. The reaction mixture was filtered through Celite, diluted with brine (200 mL), and the resulting solution was extracted with ethyl acetate (200 mL). The organic layer was washed with of brine (3×200 mL), dried (magnesium sulfate), and concentrated. The residue was purified by chromatography (20/1 petroleum ether/ethyl acetate) to provide ethyl 6-aminobenzo[d]isoxazole-3-carboxylate 49.6% yield as a orange solid

Quantity

12.7 mmol

Type

reactant

Reaction Step One

Yield

49.6%

Synthesis routes and methods II

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B1374799.png)